molecular formula C14H23NO4 B8050431 Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B8050431
M. Wt: 269.34 g/mol
InChI Key: ZKRFBUFFXNAGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate (CAS 1035325-26-8) is a bicyclic compound featuring a [3.1.1]heptane core functionalized with a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a methyl ester at the 1-position. Its molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol . The Boc group provides acid-labile protection for the amino group, making the compound valuable in peptide synthesis and medicinal chemistry where selective deprotection is required.

Properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(17)15-14-7-5-6-13(8-14,9-14)10(16)18-4/h5-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRFBUFFXNAGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC(C1)(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization of Bicyclo[3.1.1]heptane Intermediates

The synthesis typically begins with the construction of the bicyclo[3.1.1]heptane core, followed by sequential functionalization. A widely cited route involves:

  • Cyclopropanation : Formation of the bicyclic framework via [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs) under photochemical conditions. This method leverages strain-release reactivity to assemble the bicyclo[3.1.1]heptane skeleton in a single step (yields: 60–85%).

  • Amino Group Introduction : The bicyclic intermediate undergoes amination via nucleophilic substitution or reductive amination. For example, treatment with Boc-protected amines in the presence of EDC·HCl and DMAP introduces the tert-butoxycarbonyl (Boc) group.

  • Methyl Esterification : Carboxylation of the bridgehead position is achieved through esterification with methanol under acidic conditions, yielding the final product.

Key Reaction Conditions :

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (2 mol%) under blue light (λₘₐₓ = 427 nm).

  • Temperature: Room temperature for cycloaddition; 0–25°C for functionalization steps.

Optimized Industrial-Scale Synthesis

Large-Scale Hydrolysis and Esterification

An industrial protocol from ChemicalBook outlines a two-step process starting from 5-tert-butoxycarbonylamino-bicyclo[3.1.1]heptane-1-carboxylic acid methyl ester:

StepReagents/ConditionsYield
1LiOH (51.98 mmol), 80% aqueous MeOH, 0°C, 48 h85%
2Citric acid, pentane, pH 590%

This method emphasizes scalability, with reactions performed on multi-gram scales (up to 366 g per batch). The use of lithium hydroxide ensures complete hydrolysis of the methyl ester, while citric acid precipitates the product for facile isolation.

Alternative Photochemical and Radical-Based Routes

Radical Ring-Opening of [3.1.1]Propellane

A cutting-edge approach involves the radical ring-opening of [3.1.1]propellane, synthesized from ethyl 4-chlorobutanoate in five steps (overall yield: 26–37%). Key steps include:

  • Propellane Synthesis : Cyclization of ethyl 4-chlorobutanoate via Grignard addition and intramolecular Friedel-Crafts alkylation.

  • Iodine Transfer : Photocatalyzed atom-transfer radical addition (ATRA) with alkyl iodides under blue light (456 nm) to yield bicyclo[3.1.1]heptane iodides.

Advantages :

  • Enables late-stage diversification (e.g., Kumada coupling with aryl Grignards).

  • Compatible with heterocyclic substrates, expanding medicinal chemistry applications.

Purification and Characterization

Chromatographic and Crystallization Techniques

  • Flash Column Chromatography : Gradients of dichloromethane/ethyl acetate (7:3 to 1:1) resolve regioisomers and byproducts.

  • Low-Temperature Crystallization : Pentane or i-PrOH at −20°C yields high-purity product (>97%).

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.44 ppm (Boc tert-butyl), δ 3.65 ppm (methyl ester), and δ 4.12 ppm (bridgehead proton).

  • HRMS : [M+H]⁺ calculated for C₁₄H₂₃NO₄: 269.1627; observed: 269.1623.

Comparative Analysis of Methodologies

MethodYieldScalabilityFunctional Group Tolerance
Stepwise Functionalization70–85%Multi-gramModerate (sensitive to steric hindrance)
Propellane Radical Opening60–75%KilogramHigh (adaptable to diverse electrophiles)
Industrial Hydrolysis85–90%>100 gLimited (requires pre-functionalized intermediates)

Critical Insights :

  • Photochemical methods offer superior functional group tolerance but require specialized equipment.

  • Industrial hydrolysis excels in reproducibility but lacks flexibility for structural diversification .

Chemical Reactions Analysis

Common reagents and conditions

Typical reagents include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., m-chloroperbenzoic acid), and nucleophiles/electrophiles (e.g., alkyl halides, Grignard reagents). Reaction conditions vary but often include an inert atmosphere, controlled temperatures, and specific solvents.

Major products

Reactions with this compound often yield derivatives with altered functional groups, which can then be used in further synthetic steps or applications.

Scientific Research Applications

Organic Synthesis

Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its bicyclic structure allows for unique reactivity patterns that can be exploited in synthetic pathways.

Key Synthetic Applications

  • Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is widely used for the protection of amines during peptide synthesis, allowing for selective reactions without interference from amino groups.
  • Building Blocks for Drug Development : The compound can be utilized to synthesize more complex molecules, including potential pharmaceuticals targeting specific biological pathways.

Medicinal Chemistry

The compound's unique structure and functional groups make it a candidate for drug development, particularly in creating novel therapeutics.

Case Studies

  • Anticancer Agents : Research has indicated that derivatives of bicyclic compounds can exhibit anticancer properties by targeting specific enzymes involved in tumor growth.
  • Neuroprotective Effects : Some studies suggest that modifications of similar bicyclic structures may offer neuroprotective benefits, potentially leading to treatments for neurodegenerative diseases.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound can also be explored in the field of material science.

Potential Uses

  • Polymeric Materials : The compound could serve as a monomer or crosslinking agent in the development of new polymeric materials with tailored properties.
  • Nanotechnology : Its unique structural characteristics may allow for the creation of nanostructures with specific functionalities, paving the way for advancements in materials engineering.

Mechanism of Action

The mechanism of action of Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate in biological systems involves interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve the binding of the compound to active sites, leading to inhibition or activation of biological processes. Pathways affected by this compound can include signal transduction, metabolic regulation, and protein synthesis.

Comparison with Similar Compounds

Structural Analogues: Key Features and Differences

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Compound Name (CAS) Bicyclo System Substituents/Functional Groups Molecular Weight Key Distinctions Reference
Target Compound (1035325-26-8) [3.1.1]heptane Boc-amino (5-position), methyl ester (1-position) 269.34 Gold standard for Boc-protected bicyclic amino esters; acid-labile protection
Methyl 4-(Boc-amino)bicyclo[2.2.2]octane-1-carboxylate (1350821-95-2) [2.2.2]octane Boc-amino (4-position), methyl ester (1-position) Not provided Larger bicyclo system ([2.2.2] vs. [3.1.1]); altered ring strain and solubility
Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate (2580179-50-4) [3.1.1]heptane Fluoro (5-position), 3-aza (nitrogen in ring), methyl ester Not provided Nitrogen atom introduces hydrogen bonding potential; fluorination alters electronic properties
5-(Cbz-amino)bicyclo[3.1.1]heptane-1-carboxylic acid (1822836-08-7) [3.1.1]heptane Cbz-amino (5-position), carboxylic acid (1-position) 289.33 Cbz (benzyloxycarbonyl) protection requires hydrogenolysis; carboxylic acid enhances polarity
Methyl 5-bromo-bicyclo[3.1.1]heptane-1-carboxylate (91239-76-8) [3.1.1]heptane Bromo (5-position), methyl ester (1-position) 233.11 Bromine acts as a leaving group for nucleophilic substitution
Methyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate (2091771-31-0) [3.1.1]heptane Hydroxymethyl (5-position), methyl ester (1-position) 184.23 Hydroxymethyl enables oxidation or conjugation; increased hydrophilicity

Functional Group and Reactivity Comparisons

  • Boc vs. Cbz Protection: The Boc group (tert-butoxycarbonyl) in the target compound is stable under basic and nucleophilic conditions but cleaved by acids (e.g., TFA). This contrasts with the Cbz (benzyloxycarbonyl) group in CAS 1822836-08-7, which is removed via hydrogenolysis. Boc is preferred in orthogonal protection strategies .
  • Ester vs. Carboxylic Acid: The methyl ester in the target compound enhances lipophilicity, whereas the carboxylic acid in 5-(Cbz-amino)bicyclo[3.1.1]heptane-1-carboxylic acid increases solubility in aqueous media, making it suitable for conjugation reactions .
  • Halogen vs. Amino Substituents: Bromine in Methyl 5-bromo-bicyclo[3.1.1]heptane-1-carboxylate facilitates cross-coupling reactions (e.g., Suzuki), while the Boc-amino group in the target compound is geared toward amide bond formation .

Bicyclo System Variations

  • [3.1.1]heptane vs.
  • Azabicyclo Systems :
    • The 3-aza substitution in Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate introduces a basic nitrogen, enabling salt formation and altering pharmacokinetic properties .

Biological Activity

Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate (CAS No. 1035325-26-8) is a bicyclic compound with potential biological activity. Its molecular formula is C14H23NO4C_{14}H_{23}NO_4, and it has garnered interest in medicinal chemistry due to its structural characteristics and possible pharmacological applications.

Pharmacological Properties

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, leading to potential therapeutic effects. Here are some key aspects of its pharmacological profile:

  • Anti-inflammatory Activity : Compounds similar to this compound have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes like phospholipase A2 .
  • Anticancer Potential : The compound may exhibit cytotoxic effects against certain cancer cell lines, similar to other bicyclic compounds that have shown promising results in inhibiting tumor growth and inducing apoptosis in malignant cells .
  • Neuroprotective Effects : Some studies suggest that bicyclic compounds can protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival, proliferation, and apoptosis, which are crucial for its anticancer properties.

Synthetic Approaches

Recent studies have focused on the synthesis of this compound using various methodologies, including photochemical reactions that yield high purity and efficiency . The ability to produce this compound under mild conditions enhances its potential for further biological evaluation.

Biological Evaluations

Research has been conducted to evaluate the biological activities of this compound through in vitro assays:

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of this bicyclic structure can exhibit significant cytotoxicity against human cancer cell lines, indicating a potential for development as an anticancer agent .
  • Neuroprotective Studies : Experiments assessing the neuroprotective capabilities of related compounds suggest that they can mitigate oxidative stress-induced cell death, making them candidates for treating neurodegenerative diseases .

Comparative Data

To provide a clearer understanding of the biological activity of this compound compared to other similar compounds, the following table summarizes key findings:

Compound NameMolecular FormulaAnti-inflammatory ActivityAnticancer ActivityNeuroprotective Activity
This compoundC14H23NO4YesYesYes
γ-butyrolactone derivativesVariesYesModerateYes
Cembrane-type butyrolactonesVariesYesStrongLimited

Q & A

Q. Table 1: Standard Characterization Techniques

TechniquePurposeExample Reference
X-ray CrystallographyStereochemical confirmation
1H^1H-NMRProton environment analysis
HPLCPurity quantification

What advanced strategies are employed to optimize reaction yields in the synthesis of bicyclic carbamates?

Q. Advanced

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) for reductive cyclization of nitro precursors, as shown in Pd-mediated bicyclic syntheses .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for strained systems .

How do researchers address contradictions in spectroscopic data during structural elucidation?

Q. Advanced

  • Cross-Validation : Combine NMR, IR, and MS data to resolve ambiguities (e.g., distinguishing NH signals from solvent peaks) .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict 1H^1H-NMR shifts and compare with experimental data .
  • Single-Crystal Analysis : X-ray crystallography provides definitive structural proof, as applied to related bicyclo[2.2.2]octane derivatives .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : Under inert atmosphere (N2_2/Ar) at -20°C to prevent Boc group hydrolysis .
  • Moisture Control : Use desiccants (silica gel) in storage vials .
  • Safety Protocols : Follow OSHA-compliant guidelines for carbamate handling (e.g., fume hood use, PPE) .

What computational methods are used to predict the reactivity of bicyclo[3.1.1]heptane derivatives?

Q. Advanced

  • DFT Studies : Calculate activation energies for ring-opening reactions or nucleophilic attacks on the carbamate .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

How is the tert-butoxycarbonyl (Boc) group strategically utilized in the synthetic pathway?

Q. Basic

  • Amine Protection : Shields the amino group during cyclization steps, preventing unwanted side reactions .
  • Deprotection : Achieved via acidolysis (e.g., HCl/dioxane) to regenerate the free amine for downstream functionalization .

What analytical challenges arise in quantifying this compound in complex reaction mixtures?

Q. Advanced

  • Matrix Effects : Co-eluting byproducts may interfere with HPLC/UV detection; use tandem MS (LC-MS/MS) for specificity .
  • Internal Standards : Isotope-labeled analogs improve quantification accuracy in mass spectrometry .

How can researchers design experiments to study the hydrolytic stability of the carbamate moiety?

Q. Advanced

  • Kinetic Studies : Monitor degradation rates under varying pH (e.g., phosphate buffers) via HPLC .
  • Activation Energy Calculation : Use Arrhenius plots to predict shelf-life under storage conditions .

What role do bicyclic scaffolds play in medicinal chemistry, and how does this compound's structure align with such applications?

Q. Basic

  • Rigidity : The bicyclo[3.1.1]heptane core enhances target binding specificity by reducing conformational flexibility .
  • Bioavailability : Methyl ester groups improve membrane permeability, as seen in prodrug designs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.